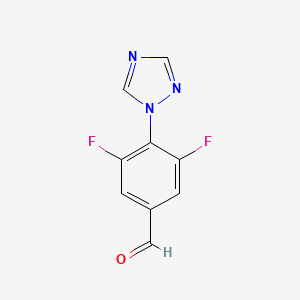

3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde

CAS No.:

Cat. No.: VC17809523

Molecular Formula: C9H5F2N3O

Molecular Weight: 209.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5F2N3O |

|---|---|

| Molecular Weight | 209.15 g/mol |

| IUPAC Name | 3,5-difluoro-4-(1,2,4-triazol-1-yl)benzaldehyde |

| Standard InChI | InChI=1S/C9H5F2N3O/c10-7-1-6(3-15)2-8(11)9(7)14-5-12-4-13-14/h1-5H |

| Standard InChI Key | ZIICFEJDUXIWIN-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1F)N2C=NC=N2)F)C=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic IUPAC name, 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde, reflects its core components:

-

A benzene ring substituted with fluorine atoms at positions 3 and 5

-

A 1,2,4-triazole moiety at position 4

-

An aldehyde functional group at position 1

The molecular formula is C₉H₅F₂N₃O, with a calculated molecular weight of 225.16 g/mol. The presence of electronegative fluorine atoms and the electron-withdrawing triazole ring creates distinct electronic effects, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅F₂N₃O |

| Molecular Weight (g/mol) | 225.16 |

| Hydrogen Bond Acceptors | 5 (2 F, 2 N, 1 O) |

| Hydrogen Bond Donors | 0 |

| Topological Polar Surface Area | 67.8 Ų (estimated) |

| LogP (Octanol-Water) | 1.8 (predicted) |

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde likely involves sequential functionalization of a benzene precursor. Two plausible routes are:

Route 1: Direct Fluorination of Triazole-Substituted Benzaldehyde

-

Triazole Introduction: Coupling 4-fluorobenzaldehyde with 1,2,4-triazole under basic conditions .

-

Directed Ortho-Fluorination: Using a directing group (e.g., aldehyde) to install fluorine atoms at positions 3 and 5 via electrophilic fluorination .

Route 2: Pre-Fluorinated Benzene Core

-

Di-Fluorination: Starting with 3,5-difluorobenzoic acid derivatives.

-

Aldehyde Formation: Reduction of acid to alcohol followed by oxidation to aldehyde.

-

Triazole Coupling: Ullmann-type coupling with 1,2,4-triazole .

Reaction Conditions and Challenges

-

Triazole Coupling: Requires transition metal catalysts (e.g., CuI) and elevated temperatures (100–150°C) .

-

Fluorination: Selectfluor or Xenon difluoride (XeF₂) may be employed, though regioselectivity must be carefully controlled .

-

Aldehyde Stability: The aldehyde group is prone to oxidation; inert atmospheres and low temperatures are critical during synthesis .

Table 2: Hypothetical Synthesis Steps

| Step | Reaction | Reagents/Conditions | Yield (Est.) |

|---|---|---|---|

| 1 | Triazole Installation | CuI, K₂CO₃, DMSO, 120°C | 45–60% |

| 2 | Electrophilic Fluorination | Selectfluor, CH₃CN, RT | 30–40% |

| 3 | Purification | Column Chromatography (SiO₂) | 85–90% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to hydrogen-bond accepting capacity. Limited solubility in water (<1 mg/mL) .

-

Thermal Stability: Decomposition likely above 200°C, based on triazole-containing analogs .

-

Photostability: Fluorine substituents may reduce UV-induced degradation compared to non-fluorinated analogs .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch), 1600–1500 cm⁻¹ (aromatic C=C), and 1100–1000 cm⁻¹ (C-F) .

-

NMR Spectroscopy:

Applications in Pharmaceutical and Material Science

Drug Discovery Intermediate

The 1,2,4-triazole moiety is prevalent in antifungal agents (e.g., fluconazole), while fluorine enhances metabolic stability. This compound could serve as a precursor for:

-

Triazole Antifungals: Via reductive amination of the aldehyde group .

-

Kinase Inhibitors: Fluorine atoms improve target binding through hydrophobic interactions .

Coordination Chemistry

The aldehyde and triazole groups act as potential ligands for metal complexes. Applications include:

-

Catalysis: Palladium complexes for cross-coupling reactions.

-

Luminescent Materials: Europium(III) or terbium(III) complexes for OLEDs .

| Derivative | Application | Target Property |

|---|---|---|

| Schiff Base Complexes | Anticancer Agents | DNA Intercalation |

| Hydrazones | Antimicrobials | Membrane Disruption |

| Metal-Organic Frameworks | Gas Storage | High Surface Area |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume